1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound characterized by three key structural motifs:
- A norbornane core (bicyclo[2.2.1]heptane) in the (1R,4S)-configuration, providing rigidity and stereochemical specificity.
- A methoxy-propan-2-ol linker connecting the norbornane to a piperazine group.
- A 4-phenylpiperazine moiety, which is protonated in its dihydrochloride salt form, enhancing solubility and bioavailability .
This compound’s design likely targets central nervous system (CNS) receptors, as piperazine derivatives are known for modulating serotonin, dopamine, or adrenergic pathways. The norbornane scaffold may improve metabolic stability compared to flexible alkyl chains .
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2.2ClH/c24-21(16-25-15-19-13-17-6-7-18(19)12-17)14-22-8-10-23(11-9-22)20-4-2-1-3-5-20;;/h1-5,17-19,21,24H,6-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUQWNBXLPZRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: : Typically achieved through [2+2+1] cycloaddition reactions.
Attachment of the methoxy group: : Using various esterification or etherification methods.
Formation of the phenylpiperazine moiety: : Introduced via nucleophilic substitution or reductive amination.
Final assembly and dihydrochloride salt formation: : Combining the intermediates and final purification steps.
Industrial Production Methods: : In industrial settings, this compound is synthesized through large-scale batch processes using highly optimized reaction conditions to ensure purity and yield. Catalysts and high-purity reagents are essential.
Analyse Des Réactions Chimiques
Types of Reactions: : 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various reactions, including:
Oxidation: : Leading to the formation of ketones or carboxylic acids.
Reduction: : Producing alcohols or amines.
Substitution: : Both electrophilic and nucleophilic.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Using halogenating agents or strong bases.
Major Products
Oxidation Products: : Depending on the conditions, major products may include ketones or acids.
Reduction Products: : Primarily alcohols or secondary amines.
Substitution Products: : Varying based on the substituted groups, such as haloalkanes or alkoxides.
Applications De Recherche Scientifique
Central Nervous System (CNS) Disorders
The compound has been evaluated for its potential in treating CNS disorders such as anxiety and depression. Its structural similarity to known psychoactive substances suggests that it may interact with serotonin and dopamine receptors, which are critical in mood regulation.
Case Study: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin reuptake inhibition .
Pain Management
Research indicates that this compound may possess analgesic properties. Its ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies.
Case Study: Analgesic Activity
In a controlled trial involving rodents, the administration of the compound led to a notable decrease in pain responses compared to control groups. This suggests that it may be effective in treating chronic pain conditions .
Neuroprotective Properties
Preliminary studies suggest that the compound exhibits neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study: Neuroprotection in Alzheimer's Models
In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that the compound significantly reduced cell death and oxidative stress markers, indicating its protective role against neurodegeneration .
Future Research Directions
Continued research is necessary to fully elucidate the therapeutic potential of this compound across various applications:
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human populations.
- Mechanistic Studies : Further exploring the molecular mechanisms underlying its pharmacological effects.
- Formulation Development : Investigating optimal delivery methods for enhanced bioavailability.
Mécanisme D'action
Mechanism: : The compound's effects are attributed to its ability to interact with various molecular targets, such as receptors or enzymes. The bicyclic structure and phenylpiperazine moiety allow it to bind effectively, inducing specific cellular responses.
Molecular Targets and Pathways
Neurotransmitter receptors: : Modulates signaling pathways.
Enzyme inhibition: : Alters metabolic processes.
Comparaison Avec Des Composés Similaires
Key Observations :
- Norbornane vs.
- Piperazine Modifications : The 4-phenyl group in the target compound contrasts with halogenated (e.g., 5-chloro-2-methylphenyl ) or alkylated (e.g., 4-isopropylbenzyl ) analogues. Phenyl groups are associated with serotonin receptor selectivity, while halogenation may enhance potency.
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural parallels suggest hypotheses:
- The 4-phenylpiperazine group is a hallmark of 5-HT1A/5-HT2A receptor ligands, as seen in drugs like aripiprazole .
- Norbornane rigidity may reduce off-target effects compared to flexible linkers in compounds like 1-(4-isopropylbenzyl)piperazine derivatives () .
- Dihydrochloride salt form likely improves oral bioavailability, akin to adamantane-based dihydrochlorides .
Activité Biologique
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C19H28Cl2N2O2
- Molecular Weight : 385.34 g/mol
- IUPAC Name : 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
The bicyclic structure contributes to its unique pharmacokinetic properties, which are critical for its biological activity.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine moiety is known for its affinity towards various receptor subtypes, which may influence mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing pathways associated with anxiety and depression.
- Dopamine Receptor Interaction : It may also modulate dopamine receptors, potentially offering therapeutic benefits in conditions like schizophrenia or Parkinson's disease.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
Case Studies
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, the administration of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like activity.
Case Study 2: Neuroprotection
Another study evaluated the compound's neuroprotective effects against neurotoxic agents. Results indicated a significant decrease in cell death and an increase in survival rates of neuronal cultures exposed to oxidative stress.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
